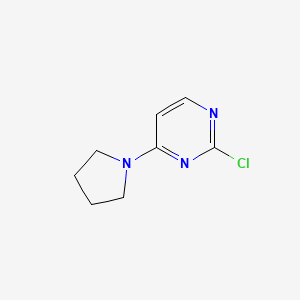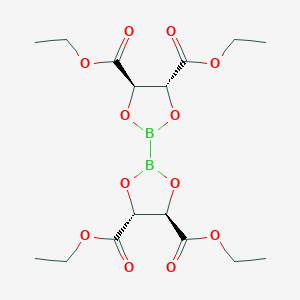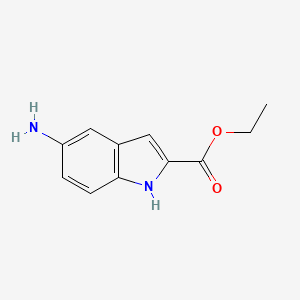
2-氯-4-(吡咯烷-1-基)嘧啶
描述
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (2C4PP) is a small molecule that has been used extensively in scientific research applications. It has a wide range of applications, including as an inhibitor of enzymes, a stabilizing agent for proteins, and a fluorescent probe for imaging. 2C4PP is an attractive molecule for research due to its low molecular weight, low cost, and ease of synthesis.
科学研究应用
Molecular Modeling and Simulation
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: is utilized in molecular modeling programs like Amber and GROMACS to simulate biological systems. Its structure serves as a building block in creating complex models for studying molecular interactions .
Anti-inflammatory Research
This compound has been studied for its potential anti-inflammatory properties. Pyrimidine derivatives, including 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine , are known to inhibit key inflammatory mediators, which could lead to the development of new anti-inflammatory drugs .
Enzyme Inhibition
Derivatives of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine have been found to inhibit a range of enzymes, such as phosphodiesterase type 5 and isocitrate dehydrogenase 1. This inhibition is crucial for understanding disease mechanisms and developing targeted therapies .
Receptor Antagonism
The compound acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor. These receptors are involved in pain perception and metabolic regulation, respectively, making this compound significant in pain and diabetes research .
Antioxidative Properties
Studies have described the antioxidative properties of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine derivatives. Antioxidants are important for protecting cells from oxidative stress, which is implicated in various diseases, including cancer .
Antibacterial Activity
Research has also highlighted the antibacterial properties of this compound. It could serve as a scaffold for developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Cell Cycle Research
The effects of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine on the cell cycle have been characterized, providing insights into how cells proliferate and how this process can be regulated to treat diseases like cancer .
Chemical Synthesis
This compound is used in the synthesis of various novel organic molecules. Its reactivity and structural features make it a valuable intermediate in the creation of complex chemical entities .
作用机制
- The primary target of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine is not well-documented in the available literature. However, it has been associated with various biological activities, including modulation of receptors and enzyme inhibition .
Target of Action
Scientists continue to explore its potential applications in drug discovery and therapeutic interventions . 🌟
属性
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBZWNGXKCNMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444662 | |
| Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35691-20-4 | |
| Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)












